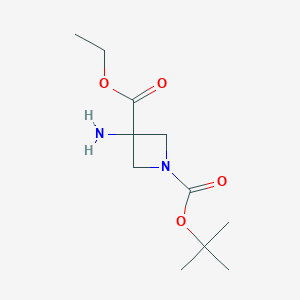

1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate

描述

属性

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 3-aminoazetidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-5-16-8(14)11(12)6-13(7-11)9(15)17-10(2,3)4/h5-7,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEIVVYGFADKTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Traditional Oxidation and Protection Route

A classical approach to related azetidine derivatives involves oxidation of hydroxyl groups on azetidine rings to ketones, followed by protection with tert-butoxycarbonyl (Boc) groups. For example, the preparation of 1-tert-butyloxycarbonyl-3-azetidinone involves:

- Oxidation of 3-hydroxyazetidine-1-carboxylic acid tert-butyl ester using oxalyl chloride, DMSO, and triethylamine in dichloromethane at room temperature.

- Subsequent protection steps to introduce the Boc group.

- Crystallization steps using hexane to purify the product.

This method, however, suffers from moderate yields and the use of environmentally unfriendly solvents such as dioxane and DMSO, and is prone to impurity formation.

Synthesis via 3,3-Dimethoxyazetidine Intermediates

An improved route involves the preparation of 1-tert-butoxycarbonyl-3,3-dimethoxyazetidine intermediates, which are then converted to the target azetidinone:

- Starting with 1,3-dichloro-2,2-dimethylpropane and benzylamine in DMF, 1-benzyl-3,3-dimethoxyazetidine is synthesized with about 58% yield.

- This intermediate is then treated with di-tert-butyl dicarbonate and triethylamine in methylene chloride to install the Boc protecting group, yielding 1-tert-butoxycarbonyl-3,3-dimethoxyazetidine with approximately 91% yield.

- Hydrolysis of the dimethoxy group with aqueous citric acid in ethyl acetate affords 1-tert-butoxycarbonyl-3-azetidinone with an 85.4% yield after crystallization.

This method improves yield and reduces impurity formation compared to traditional oxidation routes.

Strain-Release Synthesis from 1-Azabicyclo[1.1.0]butane

A more recent and efficient method involves the use of 1-azabicyclo[1.1.0]butane (ABB) as a strained bicyclic precursor. This approach allows rapid, one-pot synthesis of protected 3-haloazetidines, which can be further functionalized to produce azetidine-3-carboxylic acid derivatives, including Boc-protected aminoazetidines:

- ABB undergoes strain-release ring opening and intramolecular amination to form azetidine rings.

- Subsequent functionalization steps introduce the tert-butyl carbamate protecting group and ethyl ester functionalities.

- This method allows gram-scale synthesis and diversification of azetidine derivatives with high efficiency and fewer steps than classical methods.

Other Considerations

- The preparation of 3-iodoazetidine derivatives as intermediates has been reported, which can be converted into various azetidine-3-carboxylic acid derivatives through palladium-catalyzed cross-coupling and other transformations.

- Protection group strategies often involve Boc groups for nitrogen protection and ethyl or tert-butyl esters for carboxyl protection.

- Reaction conditions typically require careful pH control, temperature regulation, and purification steps such as crystallization or extraction to ensure high purity and yield.

Data Summary Table of Preparation Routes

Research Findings and Analysis

- The strain-release method using ABB represents a significant advancement in azetidine synthesis, allowing rapid access to functionalized azetidines including Boc-protected amino derivatives.

- Protection strategies using Boc groups are critical for stability and further functionalization.

- The use of dimethoxy intermediates provides a cleaner alternative to direct oxidation methods, improving yield and reducing impurities.

- The availability of 3-haloazetidines as intermediates enables diverse transformations, expanding the chemical space accessible for medicinal chemistry applications.

化学反应分析

1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Scientific Research Applications

- Chemistry 1-tert-Butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate serves as a building block in organic synthesis, facilitating the preparation of complex molecules.

- Biology This compound is used in studying enzyme mechanisms and protein-ligand interactions.

- Medicine It acts as a potential intermediate in synthesizing pharmaceutical compounds.

- Industry It is used for producing specialty chemicals and materials.

This compound exhibits biological activities that can be harnessed in drug development and therapeutic applications.

Table 1: Summary of Biological Activities

Case Studies

- Influenza Virus Inhibition: Compounds similar to this compound have been studied for their ability to inhibit neuraminidase. The results indicated significant inhibition rates, suggesting potential for therapeutic development against influenza.

- Enzymatic Binding Studies: Research into the binding affinities of azetidine derivatives revealed that modifications at the amino positions could enhance enzyme interactions, positioning this compound as a candidate for further exploration in enzyme inhibition.

Applications in Drug Development

The compound's versatility makes it suitable for various applications:

- Pharmaceutical Development: As an intermediate in synthesizing complex molecules, it can lead to discovering new drugs with unique therapeutic properties.

- Agrochemical Applications: Its potential use in developing agrochemicals could improve crop yields while minimizing environmental impacts.

作用机制

The mechanism of action of 1-tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are still ongoing, but it is believed to influence processes such as signal transduction and metabolic regulation .

相似化合物的比较

Key Properties :

- Solubility: Compatible with polar aprotic solvents (e.g., DMSO, methanol) but insoluble in water.

- Stereochemistry: The amino group at position 3 introduces chirality, making stereoselective synthesis critical for applications in asymmetric catalysis or drug development.

- Applications : Primarily used as a building block in medicinal chemistry for synthesizing spirocyclic or constrained peptidomimetics due to its rigid azetidine core .

Table 1: Structural and Functional Comparison

Key Differences :

Ring Size and Strain :

- Azetidine (4-membered ring) exhibits higher ring strain than pyrrolidine (5-membered) or piperidine (6-membered), enhancing reactivity but reducing thermodynamic stability. This strain makes the target compound useful for synthesizing conformationally restricted peptides .

- Piperidine derivatives (e.g., ) are more stable and prevalent in pharmaceuticals (e.g., alkaloids, antipsychotics).

Functional Groups: The 3-amino group in the target compound provides a nucleophilic site for further functionalization (e.g., amide coupling), contrasting with the 4-oxo group in pyrrolidine derivatives (e.g., ), which serves as an electrophilic center.

Stereochemical Complexity :

- Piperidine derivatives (e.g., ) often require precise stereocontrol (e.g., 3R,5S configuration) for biological activity, while azetidine-based compounds (e.g., ) benefit from inherent rigidity to enforce specific conformations.

Synthetic Routes: The target compound and related azetidines (e.g., ) are synthesized via LiHMDS-mediated additions to N-sulfinyl aldimines, followed by Boc protection . Pyrrolidine and piperidine analogs (e.g., ) often involve cyclization of amino esters or MnO₂-mediated oxidations (e.g., ).

Table 2: Comparative Physicochemical Data

生物活性

1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate (CAS No. 1011479-72-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article compiles data on its biological activity, including relevant case studies and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 244.29 g/mol

- Physical State : Likely a liquid or solid depending on conditions, specific data not available.

- Boiling Point : Not specified

- Purity : Generally >98% in commercial samples

The biological activity of this compound is primarily attributed to its structural similarity to other bioactive compounds. The azetidine ring and the presence of amino and carboxylate groups suggest potential interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study demonstrated that derivatives of azetidine compounds exhibit significant antibacterial properties against Gram-positive bacteria. While specific data for this compound is limited, its structural analogs have shown promise in inhibiting bacterial growth, suggesting that this compound may share similar properties .

- Enzyme Inhibition :

- Neuroprotective Effects :

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Tert-butyl 3-aminoazetidine-1-carboxylate | Antibacterial | |

| Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | Enzyme inhibitor | |

| 3-Aminoazetidine derivatives | Neuroprotective |

Safety and Handling

This compound should be handled with care due to potential hazards:

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Tert-butyl 3-ethyl 3-aminoazetidine-1,3-dicarboxylate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic addition reactions. For example, reacting 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate with sulfinyl aldimines under anhydrous conditions at low temperatures (-78°C) can yield stereoselective products. Yield optimization requires precise stoichiometry, solvent selection (e.g., THF or dichloromethane), and inert atmospheres. Quantification via -NMR using internal standards (e.g., mesitylene) is recommended for accuracy .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodology :

- NMR Spectroscopy : - and -NMR confirm backbone structure and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated vs. found mass discrepancies <0.005%).

- Infrared (IR) Spectroscopy : Key absorption bands (e.g., C=O at ~1700 cm, NH at ~3300 cm) verify functional groups.

- Melting Point Analysis : Sharp melting ranges (<2°C variation) indicate purity .

Q. How does the compound’s azetidine ring and tert-butyl/ethyl ester groups influence its reactivity?

- Methodology : The strained azetidine ring increases nucleophilicity at the amino group, enabling selective functionalization. The tert-butyl group enhances steric protection of the carbamate, while the ethyl ester offers flexibility for hydrolysis or transesterification. Comparative studies with analogs (e.g., piperidine or pyrrolidine derivatives) reveal reduced ring strain in azetidines alters reaction kinetics .

Advanced Research Questions

Q. How can computational methods predict optimal reaction pathways for synthesizing derivatives of this compound?

- Methodology : Quantum chemical calculations (e.g., DFT) model transition states and activation energies to identify low-energy pathways. Software like Gaussian or ORCA can simulate intermediates, while machine learning algorithms (e.g., ICReDD’s reaction path search) prioritize experimental conditions. Validation requires parallel small-scale trials to compare predicted vs. observed yields .

Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?

- Methodology :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., tert-butyl vs. methyl groups) using in vitro assays (e.g., enzyme inhibition).

- Molecular Docking : Simulate interactions with targets (e.g., receptors) to identify binding site discrepancies.

- Meta-Analysis : Aggregate data from analogs (e.g., CAS 98977-34-5, 2059938-28-0) to isolate variables like steric hindrance or electronic effects .

Q. How do experimental design frameworks (e.g., factorial design) optimize multi-step syntheses involving this compound?

- Methodology : Apply a 2 factorial design to screen variables (temperature, catalyst loading, solvent polarity). For example, varying equivalents of LiHMDS in deprotonation steps can identify critical factors affecting azetidine ring stability. Response surface methodology (RSM) further refines optimal conditions .

Q. What mechanisms explain this compound’s interactions with biological systems, and how are they validated?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。